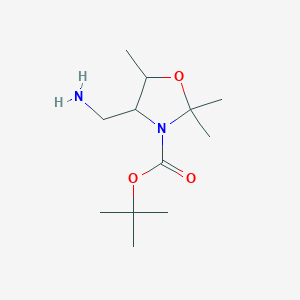amino]-1-ethanol CAS No. 1183030-95-6](/img/structure/B1525121.png)
2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol
Descripción general
Descripción
2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocycle Formation
Pyridine-Based Heterocycles : The compound was used as a starting material in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. This process involved the formation of different pyridothienopyrimidine derivatives through various cyclization reactions under specific conditions (El-Kashef et al., 2010).
Use in Polymer Chemistry as a Protecting Group
Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally, while maintaining stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).
In Peptide Chemistry
Carboxyl-Protecting Group : The 2-(diphenylphosphino)ethyl group (DPPE) has been used for carboxyl-protection of amino acids or peptides, demonstrating stability under standard conditions for peptide synthesis and allowing deprotection under mild conditions (Chantreux et al., 1984).
In Coordination Chemistry
Cadmium Chloride Complex Formation : The compound was used in the synthesis of a novel imidazo[1,5-a]pyridine derivative, which was then used to form a cadmium chloride complex. This complex was characterized through various methods including crystallography and spectroscopy, revealing a distorted square pyramidal geometry around the cadmium atom (Hakimi et al., 2012).
In Medicinal Chemistry
Modification for Receptor Responsiveness : Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which involves adding various alkyl groups, demonstrated changes in sympathomimetic activity. This has implications for the differentiation and understanding of β-receptor populations (Lands et al., 1967).
These applications highlight the versatility of 2-[5-(Aminomethyl)-2-pyridinylamino]-1-ethanol in various fields of scientific research, particularly in chemistry and pharmacology. The compound's role ranges from facilitating the synthesis of complex heterocycles to serving as a protecting group in polymer chemistry, illustrating its significance in advancing scientific inquiry and application.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[5-(aminomethyl)pyridin-2-yl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13(5-6-14)10-4-3-9(7-11)8-12-10/h3-4,8,14H,2,5-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMHWQVXUJFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)






![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)


![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
